(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxybenzylthio group, and a methylbutanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the thioether linkage: The protected amine is then reacted with 4-methoxybenzylthiol to form the thioether linkage.
Formation of the butanoic acid backbone: The intermediate is then reacted with appropriate reagents to form the butanoic acid backbone.
Deprotection: The final step involves the removal of the Fmoc protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid has several scientific research applications, including:
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Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRXSQDFSBEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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